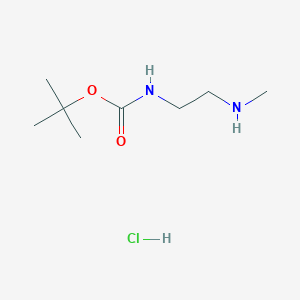

N-Boc-2-methylamino-ethylamine hydrochloride

Description

N-Boc-2-methylamino-ethylamine hydrochloride is a protected amine derivative widely used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its structure features a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. The hydrochloride salt form improves solubility in aqueous and polar solvents, making it advantageous for reactions requiring controlled pH or ionic strength.

Key properties include:

- Molecular Formula: C₈H₁₉N₂O₂Cl (inferred from exact mass data)

- Exact Mass: 210.1044594

- Role in Synthesis: The Boc group prevents unwanted side reactions (e.g., nucleophilic attacks or oxidation) at the amine site, enabling selective functionalization in multi-step syntheses. This compound is critical in peptide coupling, heterocycle formation, and the production of bioactive molecules.

Properties

IUPAC Name |

tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLRIQZPTHKMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590454 | |

| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202207-79-2 | |

| Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202207-79-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination Route Using N-Boc-Quadrol and Paraformaldehyde

A patented method describes a two-step synthesis starting from N-Boc-quadrol, paraformaldehyde, and sodium borohydride, which yields tert-butyl 2-(methylamino)ethylcarbamate, a close analog of N-Boc-2-methylamino-ethylamine (the Boc-protected methylamino ethylamine).

Step (a): Formation of 2-(N-isobutoxy formamido) ethyl isocyanide intermediate

- N-Boc-quadrol (160 g, 1 mol) and paraformaldehyde (31.5 g, 0.35 mol) are dissolved in toluene or benzene (500 mL).

- A catalytic amount of acetic acid or p-toluenesulfonic acid (0.5–2% of paraformaldehyde weight) is added.

- The mixture is refluxed with a water trap for 5–5.5 hours to depolymerize paraformaldehyde to formaldehyde and facilitate reaction.

- After solvent removal and washing, the intermediate is obtained as an oily liquid with yields of 62–65%.

Step (b): Reduction to 2-(methylamino)ethylcarbamate

- The intermediate is dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF) (600 mL).

- Sodium borohydride (74 g, 2 mol) is added in batches at room temperature and stirred for 4–5 hours.

- Excess sodium borohydride is quenched with acetic acid.

- The product is extracted with ethyl acetate and purified by drying and distillation.

- Yield of the colorless oil product is 84–85%.

This method is advantageous due to its simplicity, high yield, low cost, and suitability for industrial scale-up. The use of paraformaldehyde instead of formaldehyde reduces energy consumption and wastewater treatment requirements.

Boc Protection of 2-Methylamino-Ethylamine Followed by Hydrochloride Salt Formation

Another common approach involves direct Boc protection of 2-methylamino-ethylamine using di-tert-butyl dicarbonate (Boc2O) under basic conditions, followed by conversion to the hydrochloride salt.

-

- 2-Methylamino-ethylamine is reacted with di-tert-butyl dicarbonate in an organic solvent such as dichloromethane or THF.

- A base like triethylamine or sodium bicarbonate is used to neutralize the generated acid.

- The reaction is typically carried out at 0–25 °C for several hours.

- The Boc-protected amine is isolated by extraction and purification.

-

- The Boc-protected amine is dissolved in anhydrous ether or ethyl acetate.

- Dry hydrogen chloride gas or ethereal HCl solution is bubbled or added dropwise at low temperature.

- The resulting hydrochloride salt precipitates as a stable, non-hygroscopic solid.

- The solid is filtered, washed, and dried.

This method is widely used due to its straightforwardness and the stability of the hydrochloride salt, which facilitates storage and handling.

Reductive Alkylation Using Boc-Ethylenediamine and Ethyl Glyoxylate Hydrate

A related synthesis involves reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, followed by reduction and Boc protection steps to yield Boc-protected aminoethyl derivatives.

- Boc-ethylenediamine is reacted with ethyl glyoxylate hydrate in a suitable solvent with molecular sieves to remove water.

- The imine intermediate is filtered and hydrogenated in the presence of a catalyst (e.g., Pd/C).

- The product is isolated and converted to the hydrochloride salt by treatment with ethereal HCl.

- This method provides high purity and near quantitative yields without chromatography.

Though this method is more specific to ethyl N-[(2-Boc-amino)ethyl]glycinate, it demonstrates the utility of reductive alkylation and Boc protection strategies applicable to related compounds.

The use of paraformaldehyde as a formaldehyde source in reductive amination reduces energy consumption and wastewater treatment needs, making the process environmentally friendlier.

The Boc protection step is critical for selective amine protection, enabling further functionalization in complex molecule synthesis.

Conversion to the hydrochloride salt improves compound stability, reduces hygroscopicity, and facilitates handling and storage.

The reductive amination method using sodium borohydride is mild and efficient, avoiding harsh conditions that could degrade sensitive groups.

Industrial processes favor methods with fewer purification steps, high yields, and minimal waste generation, all of which are met by the described methods.

The preparation of N-Boc-2-methylamino-ethylamine hydrochloride is well-established through several efficient synthetic routes. The reductive amination of N-Boc-quadrol with paraformaldehyde followed by sodium borohydride reduction offers a high-yield, scalable, and environmentally considerate method. Alternatively, direct Boc protection of 2-methylamino-ethylamine followed by hydrochloride salt formation is a straightforward and widely used approach. Both methods provide high purity products suitable for further synthetic applications in pharmaceutical and chemical research.

These methods are supported by detailed experimental data and have been optimized for industrial production, ensuring their reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-methylamino-ethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base like triethylamine.

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Coupling Reactions: Reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are often used.

Major Products Formed

Substitution Reactions: Various substituted amines and amides.

Deprotection Reactions: 2-methylamino-ethylamine.

Coupling Reactions: Peptides and other amide-containing compounds.

Scientific Research Applications

N-Boc-2-methylamino-ethylamine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is a derivative of 2-methylamino-ethylamine, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.

Overview

Description: this compound is primarily used in research and development as an intermediate in the preparation of various pharmaceuticals and fine chemicals.

Chemical Structure and Properties: The compound has the chemical formula C₈H₁₉ClN₂O₂ and a molecular weight of approximately 210.7 g/mol. It appears as a white crystalline solid and is soluble in organic solvents like methanol, ethanol, and dichloromethane.

Scientific Research Applications

This compound is a versatile compound with applications across various scientific disciplines:

- Chemistry: It is used as an intermediate in synthesizing complex organic molecules. The Boc protecting group allows for selective reactions, enhancing its utility in organic synthesis.

- Biology: The compound is employed in preparing biologically active compounds and as a building block in peptide synthesis.

- Medicine: It is investigated for potential use in developing new pharmaceuticals.

- Industry: It is utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves protecting 2-methylamino-ethylamine with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is carried out in an anhydrous solvent, such as dichloromethane, at room temperature. The resulting N-Boc-2-methylamino-ethylamine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods follow similar synthetic routes optimized for large-scale production, using continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are carefully controlled to minimize impurities and maximize process efficiency.

While specific biological activities of this compound are not extensively documented, its applications in peptide synthesis suggest potential pharmacological properties. The compound serves as an intermediate in preparing biologically active compounds, which may exhibit various therapeutic effects. The N-Boc group allows for selective reactions and the protection of the amine during synthesis, facilitating further modifications. The presence of the methylamino group suggests possible interactions with serotonin and dopamine receptors, which could be explored further in pharmacological studies.

Mechanism of Action

The mechanism of action of N-Boc-2-methylamino-ethylamine hydrochloride primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride

- Structure: Features a dimethylamino group and a chloride substituent.

- Key Differences :

- Lacks a Boc group, making the amine unprotected and more reactive.

- The chloride substituent enhances electrophilicity, facilitating alkylation reactions.

- Applications : Used as a precursor for quaternary ammonium compounds and surfactants .

4-Dimethylamino-N-benzylcathinone Hydrochloride

2-(Diethylamino)ethyl Chloride Hydrochloride

- Structure: Diethylamino group with a chloride substituent.

- Key Differences: Bulkier diethyl groups reduce nucleophilicity compared to methylamino derivatives. Hydrochloride salt improves solubility but lacks the Boc group’s protective function.

- Applications : Pharmaceutical intermediate for antihistamines and anticholinergics .

Data Tables: Structural and Functional Comparison

Research Findings and Stability Data

Analytical Methods

- RP-HPLC : Validated for quantifying hydrochloride salts (e.g., amitriptyline HCl) with precision (RSD <2%) and accuracy (98–102%) .

- Solution Stability: Hydrochloride salts like gabapentin and amitriptyline HCl show >95% stability under refrigerated conditions for 24 hours, suggesting similar behavior for N-Boc-2-methylamino-ethylamine HCl .

Reactivity and Solubility

- The Boc group in N-Boc-2-methylamino-ethylamine HCl reduces aqueous solubility compared to unprotected amines (e.g., 2-(diethylamino)ethyl chloride HCl) but enhances stability in acidic conditions.

- Hydrochloride salts generally exhibit higher melting points and improved crystallinity compared to free bases .

Biological Activity

N-Boc-2-methylamino-ethylamine hydrochloride is a synthetic organic compound that plays a significant role in medicinal chemistry and organic synthesis. This article delves into its biological activity, applications, and research findings relevant to its use as a building block in drug development.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 2-methylamino-ethylamine. Its chemical formula is C₈H₁₉ClN₂O₂, with a molecular weight of approximately 210.7 g/mol. The compound appears as a white crystalline solid and is soluble in various organic solvents such as methanol, ethanol, and dichloromethane.

Biological Applications

While specific biological activities of this compound are not extensively documented, its applications in peptide synthesis suggest potential pharmacological properties. The compound serves as an intermediate in the preparation of biologically active compounds, which may exhibit various therapeutic effects. Notably, the N-Boc group allows for selective reactions and the protection of the amine during synthesis, facilitating further modifications .

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₈H₁₉ClN₂O₂ | Core structure with Boc protection |

| N-Boc-ethanolamine | C₇H₁₅ClN₂O₂ | Another Boc-protected amine for organic synthesis |

| N-Boc-2-aminoacetaldehyde | C₇H₉ClN₂O₂ | Used in synthesizing various heterocycles |

| N-Boc-2-(2-aminoethoxy)-ethylamine hydrochloride | C₉H₂₃ClN₂O₃ | Contains an ethoxy group; different biological activity |

The biological activity of this compound primarily hinges on its ability to provide a protected amine that can be deprotected for further biological applications. This versatility allows researchers to explore various pharmacological properties through derivatives synthesized from this compound .

Case Studies and Research Findings

- Peptide Synthesis : Research indicates that this compound is utilized in synthesizing peptides with potential therapeutic applications. Its role as a building block enables the creation of complex molecules that may interact with biological targets .

- Pharmacological Profiling : Preliminary studies suggest that derivatives of this compound may exhibit interactions with neurotransmitter receptors and enzymes. However, comprehensive profiling is necessary to elucidate its full interaction spectrum .

- Antimicrobial Activity : In related studies involving similar compounds, hydrolyzed peptide conjugates derived from Boc-protected amines demonstrated significant antimicrobial activity against various bacterial strains. This suggests that compounds like this compound could have similar applications if further explored .

Q & A

Q. What are the critical steps for synthesizing N-Boc-2-methylamino-ethylamine hydrochloride, and how can side reactions be minimized?

The synthesis typically involves Boc-protection of a primary amine followed by hydrochlorination. Key steps include:

- Amine Protection : Reacting 2-methylamino-ethylamine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH ~9–10) to form the Boc-protected intermediate .

- Hydrochloride Formation : Treating the Boc-protected amine with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

- Side Reaction Mitigation : Avoid excess acid or prolonged heating, which may lead to Boc-group cleavage or undesired alkylation. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can the purity of this compound be validated post-synthesis?

- Analytical Techniques :

- Impurity Profiling : Monitor for residual solvents (e.g., DCM, THF) via GC-MS and unreacted starting materials via TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the Boc group in this compound under acidic conditions?

The Boc group is stable in mild acidic conditions (pH >3) due to steric hindrance from the tert-butyl moiety. However:

- Hydrolysis Pathways : Under strong acids (e.g., TFA, HCl gas), the Boc group undergoes acidolysis via a two-step mechanism: protonation of the carbonyl oxygen, followed by cleavage of the tert-butoxycarbonyl bond .

- Quantitative Analysis : Stability studies using ¹H NMR in D₂O/CD₃OD (1:1) at 25°C show <5% decomposition after 24 hours at pH 2.0 .

Q. How can contradictory solubility data for this compound in polar solvents be resolved?

Discrepancies in solubility (e.g., DMSO vs. water) arise from:

- Crystalline Polymorphism : Different crystal packing modes (e.g., anhydrous vs. hydrate forms) alter solubility. Characterize via XRPD and DSC .

- Ionic Strength Effects : Solubility decreases in high-salt buffers (e.g., PBS) due to common-ion effects. Use low-ionic-strength solvents (e.g., 10 mM ammonium acetate) for improved dissolution .

Q. What strategies optimize the compound’s use in peptide coupling reactions without Boc-group cleavage?

- Coupling Reagents : Use carbodiimides (EDC/HOBt) or phosphonium salts (PyBOP) at 0–4°C to minimize acid generation .

- Neutral pH : Maintain reaction pH 6.5–7.5 using N-methylmorpholine (NMM) or DIEA to avoid acid-induced deprotection .

Methodological Challenges

Q. How can trace water content affect the hydrochloride salt’s crystallinity, and how is this quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.